M-Cresol-D7

描述

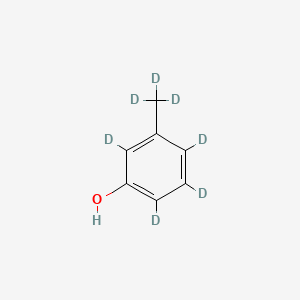

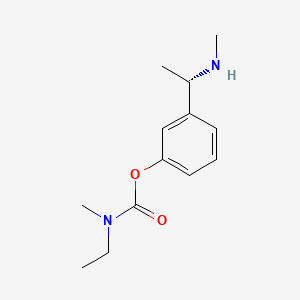

M-Cresol-D7, also known as 3-Methylphenol-d7, 1-Hydroxy-3-methylbenzene-d7, 3-Hydroxytoluene-d7, is a stable isotope labelled compound . It is used as a reference material in pharmaceutical toxicology .

Synthesis Analysis

M-Cresol was de novo biosynthesized by a fungal chassis cell Aspergillus nidulans . Promoter engineering and gene multiplication were implemented for fine-tuned genes expression . The titer of m-cresol reached 2.03 g/L via fed-batch culture . Another study showed that an orcinol-O-methyltransferase from Chinese rose hybrids (OOMT2) was expressed in the 3-MP producing yeast strain to convert 3-MP to 3-methylanisole (3-MA) .Molecular Structure Analysis

The molecular formula of M-Cresol-D7 is C7D7HO . It has a molecular weight of 115.18 .Chemical Reactions Analysis

The chemical treatment methods of m-cresol wastewater include chemical adsorption, photocatalytic degradation, electrocatalytic degradation, and catalytic wet oxidation . The efficiency, cost, and process optimization of different methods are discussed in detail .Physical And Chemical Properties Analysis

M-Cresol-D7 is a neat product . It is a derivative of phenol and is an isomer of p-cresol and o-cresol .科学研究应用

Extraction and Interaction Mechanism Exploration : m-Cresol is utilized in the separation process from coal tar model oil using propylamine-based ionic liquids. This process involves molecular dynamics simulations to understand the interaction mechanism, which is crucial for separating m-cresol efficiently (Bing et al., 2020).

Determination in Human Urine : m-Cresol is a metabolite of toluene and its determination in human urine is significant for understanding toluene's neurotoxicological properties. A method involving headspace solid-phase microextraction and gas chromatography/mass spectrometry is used for this purpose (Fustinoni et al., 2005).

Effects on Membrane Models and Neurons : m-Cresol's impact on membrane model systems and neurons is studied, especially considering its use as a preservative in insulin and vaccines. This research is crucial for understanding m-Cresol's cytotoxic effects and interaction with cell membranes (Paiva et al., 2016).

Hydrodeoxygenation Over Catalysts : The conversion of m-Cresol over platinum and ruthenium catalysts is investigated to understand different product distributions and reaction mechanisms. Such studies are fundamental in chemical industries for efficient process development (Tan et al., 2015).

Lipid Raft Organization and Neural Cell Integrity : The effects of m-Cresol on lipid raft organization in membrane-model systems and its implications on the integrity of neural cells are studied. This research provides insights into the interaction of m-Cresol with cell membranes, affecting neural cell functions (Marquês et al., 2013).

安全和危害

M-Cresol-D7 is a controlled product and may require documentation to meet relevant regulations . It is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection .

未来方向

属性

IUPAC Name |

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSSMJSEOOYNOY-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O)[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295582 | |

| Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

M-Cresol-D7 | |

CAS RN |

202325-51-7 | |

| Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202325-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phen-2,3,4,6-d4-ol, 5-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)

![Ethyl 6-bromo-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B580083.png)

![1H-Naphtho[2,3-D][1,2,3]triazol-1-amine](/img/structure/B580086.png)